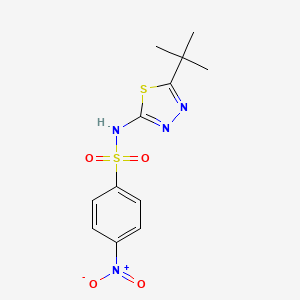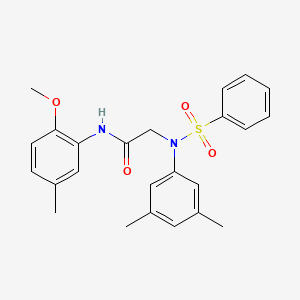![molecular formula C30H26N2O3S B5033265 [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone](/img/structure/B5033265.png)
[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, methoxyphenyl, and dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone typically involves multi-step organic reactions. The key steps include:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chloropyridine derivatives.
Substitution Reactions: Introduction of the methoxyphenyl and dimethylphenyl groups can be carried out through nucleophilic aromatic substitution reactions.
Amination: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, its potential therapeutic effects are explored, particularly in areas such as anti-inflammatory or anticancer research.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism by which [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity, affecting cellular signaling pathways.
Pathway Interference: The compound might interfere with key biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Known for its use as a disinfectant and antiseptic.
Uniqueness
What sets [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3S/c1-17-5-14-23(18(2)15-17)28(33)29-27(31)26-24(19-6-10-21(34-3)11-7-19)16-25(32-30(26)36-29)20-8-12-22(35-4)13-9-20/h5-16H,31H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIQYXAQNMDTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
![N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B5033187.png)
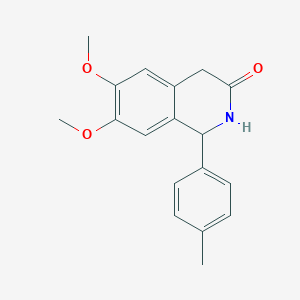

![[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid](/img/structure/B5033210.png)
![2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5033215.png)
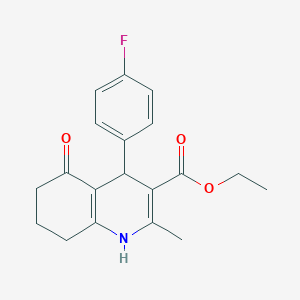
![(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5033228.png)
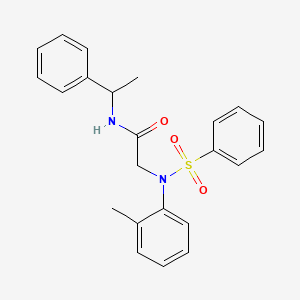
![Propyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5033242.png)
![N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5033249.png)
![2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol](/img/structure/B5033255.png)
